molecular formula C29H39N3O B124490 Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- CAS No. 145131-25-5

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)-

Cat. No. B124490
M. Wt: 445.6 g/mol
InChI Key: YIZUGMRAJJBEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.

Biochemical And Physiological Effects

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a versatile compound that can be used in a wide range of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. In addition, further research is needed to explore the optimal dosing and administration of this compound in different experimental settings.

Synthesis Methods

The synthesis of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- involves a multi-step process. The first step involves the preparation of 1-(1-methyl-1H-indol-3-yl)cyclohexanol, which is then reacted with N-((2,6-bis(1-methylethyl)phenyl)methyl)chloroacetamide to form the intermediate compound. This intermediate compound is then treated with urea to obtain the final product.

Scientific Research Applications

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, antitumor, and analgesic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

145131-25-5

Product Name

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)-

Molecular Formula

C29H39N3O

Molecular Weight

445.6 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclohexyl]methyl]urea

InChI

InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)31-28(33)30-19-29(16-9-6-10-17-29)25-18-32(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,6,9-10,16-17,19H2,1-5H3,(H2,30,31,33)

InChI Key

YIZUGMRAJJBEBN-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCCC2)C3=CN(C4=CC=CC=C43)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCCC2)C3=CN(C4=CC=CC=C43)C

Other CAS RN

145131-25-5

synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methylindol-3-yl)cyclohexyl]methy l]urea

Origin of Product

United States

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